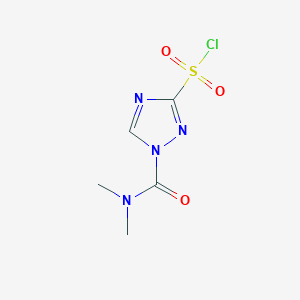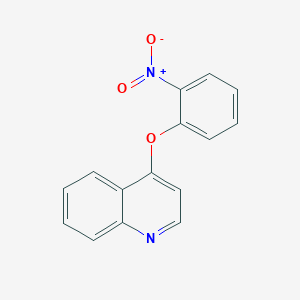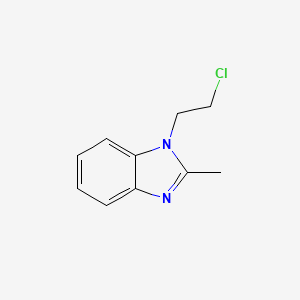![molecular formula C46H54ClF3N8O7 B8577395 Methyl ((S)-2-((2S,4S)-2-(5-(5'-chloro-4'-(6-((R)-2-methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate](/img/structure/B8577395.png)
Methyl ((S)-2-((2S,4S)-2-(5-(5'-chloro-4'-(6-((R)-2-methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate is a complex organic compound with a multifaceted structure
Méthodes De Préparation
The synthesis of Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically includes:
Formation of the biphenyl core: This step involves coupling reactions to form the biphenyl structure.
Introduction of functional groups: Various functional groups, such as the trifluoromethoxy and chloro groups, are introduced through substitution reactions.
Formation of the imidazole ring: This involves cyclization reactions to form the imidazole ring.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions.
Analyse Des Réactions Chimiques
Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings.
Reduction: Reduction reactions can occur at the imidazole ring and the carbonyl groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the biphenyl and imidazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Nicotinamide derivatives: These compounds share the nicotinamide moiety and have similar biological activities.
Imidazole derivatives: Compounds with an imidazole ring often have comparable pharmacological properties.
Biphenyl derivatives: These compounds share the biphenyl core and can have similar chemical reactivity.
The uniqueness of Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C46H54ClF3N8O7 |
|---|---|
Poids moléculaire |
923.4 g/mol |
Nom IUPAC |
methyl N-[(1S)-2-[(2S,4S)-2-[5-[4-[5-chloro-4-[[6-[(2R)-4-(2,2-dimethylpropanoyl)-2-methylpiperazin-1-yl]pyridine-3-carbonyl]amino]-2-(trifluoromethoxy)phenyl]phenyl]-1H-imidazol-2-yl]-4-methylpyrrolidin-1-yl]-1-(oxan-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C46H54ClF3N8O7/c1-26-19-36(58(24-26)42(60)39(55-44(62)63-6)30-13-17-64-18-14-30)40-52-23-35(53-40)29-9-7-28(8-10-29)32-20-33(47)34(21-37(32)65-46(48,49)50)54-41(59)31-11-12-38(51-22-31)57-16-15-56(25-27(57)2)43(61)45(3,4)5/h7-12,20-23,26-27,30,36,39H,13-19,24-25H2,1-6H3,(H,52,53)(H,54,59)(H,55,62)/t26-,27+,36-,39-/m0/s1 |
Clé InChI |
QCJHQDPPKXRIOX-HGLYATPPSA-N |
SMILES isomérique |
C[C@H]1C[C@H](N(C1)C(=O)[C@H](C2CCOCC2)NC(=O)OC)C3=NC=C(N3)C4=CC=C(C=C4)C5=CC(=C(C=C5OC(F)(F)F)NC(=O)C6=CN=C(C=C6)N7CCN(C[C@H]7C)C(=O)C(C)(C)C)Cl |
SMILES canonique |
CC1CC(N(C1)C(=O)C(C2CCOCC2)NC(=O)OC)C3=NC=C(N3)C4=CC=C(C=C4)C5=CC(=C(C=C5OC(F)(F)F)NC(=O)C6=CN=C(C=C6)N7CCN(CC7C)C(=O)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8577326.png)



![2-[6-(Quinolin-3-yl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8577345.png)





![1-[5-(Trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid](/img/structure/B8577403.png)

